2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride
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Overview
Description
2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its complex structure, which includes a phenothiazine core substituted with a chloro group and a pyrrolidinylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride typically involves multiple steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Chlorination: Introduction of the chloro group at the 2-position of the phenothiazine core.
Side Chain Attachment: The pyrrolidinylpropyl side chain is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step is carried out in separate reactors.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the phenothiazine core.
Reduction: Reduction reactions may target the chloro group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various phenothiazine derivatives.
Biology
Pharmacological Studies: Investigated for its effects on biological systems, particularly in the central nervous system.
Medicine
Antipsychotic Agent: Potential use in treating psychiatric disorders.
Antiemetic: May be used to prevent nausea and vomiting.
Industry
Dyes and Pigments: Phenothiazine derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride involves:
Molecular Targets: Interaction with dopamine receptors in the brain.
Pathways: Modulation of neurotransmitter pathways, particularly those involving dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia.
Fluphenazine: Used as an antipsychotic medication.
Uniqueness
2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is unique due to its specific side chain, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
2622-36-8 |
---|---|
Molecular Formula |
C21H26Cl2N2S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-chloro-10-[3-(2,2-dimethylpyrrolidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C21H25ClN2S.ClH/c1-21(2)11-5-12-23(21)13-6-14-24-17-7-3-4-8-19(17)25-20-10-9-16(22)15-18(20)24;/h3-4,7-10,15H,5-6,11-14H2,1-2H3;1H |
InChI Key |
VDXQVOSPNYGBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.Cl |
Origin of Product |
United States |
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